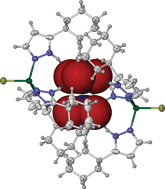The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†
New Journal of Chemistry Pub Date: 2009-10-26 DOI: 10.1039/B9NJ00412B
Abstract
The influence of the


Recommended Literature
- [1] 3d–4f heterometallic complexes by the reduction of transition metal carbonyls with bulky LnII amidinates†
- [2] Achieving short ignition delay and high specific impulse with cyanoborohydride-based hypergolic ionic liquids†
- [3] Composition design, optical gap and stability investigations of lead-free halide double perovskite Cs2AgInCl6†
- [4] A biscoumarin scaffold as an efficient anti-Zika virus lead with NS3-helicase inhibitory potential: in vitro and in silico investigations†
- [5] Lithium halide ion-pair recognition with halogen bonding and chalcogen bonding heteroditopic macrocycles†
- [6] Synthesis of lactosamine-based building blocks on a practical scale and investigations of their assembly for the preparation of 19F-labelled LacNAc oligomers†
- [7] Sensitive and multicolor detection of nitrite based on iodide-mediated etching of gold nanostars†
- [8] Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water†
- [9] Experimental inelastic differential cross sections for electronic excitation in atom–atom and atom–molecule collisions
- [10] Back cover

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 15366-08-2









